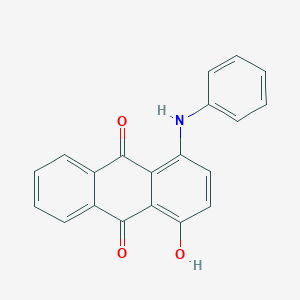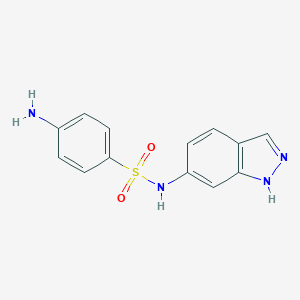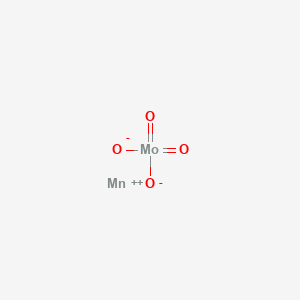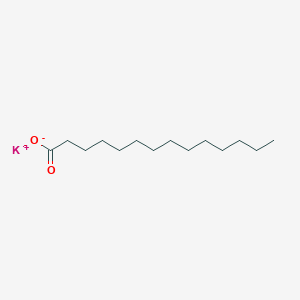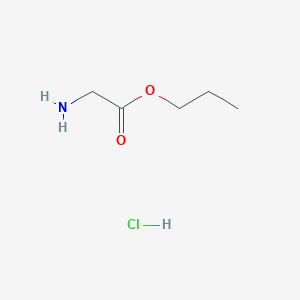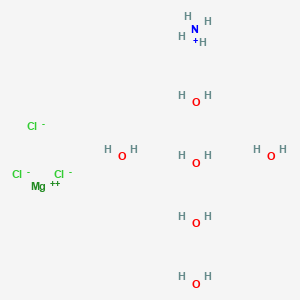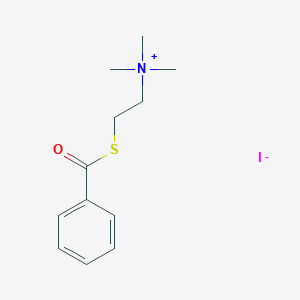
Benzoylthiocholine Iodide
Overview
Description
Benzoylthiocholine Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 10561-14-5 and a molecular weight of 351.25 .
Molecular Structure Analysis
The molecular structure of Benzoylthiocholine Iodide is represented by the formula C12H18INOS . The InChI code is 1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
Benzoylthiocholine Iodide has a molecular weight of 351.25 . Its physicochemical properties can vary based on its chemical structures, iodine contents, and ionic or non-ionic characteristics .Scientific Research Applications
Biosensors Development
Benzoylthiocholine Iodide is used in the development of amperometric biosensors based on Acetylcholinesterase (AChE). These biosensors are designed for the fast analysis of neurotoxic insecticides based on the inhibition of cholinesterase . The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .
Neurotoxic Insecticides Detection
Biosensors using Benzoylthiocholine Iodide have been developed for the rapid detection of neurotoxic insecticides (organophosphates or carbamates), nerve agents and natural toxins . This is due to the primary role of AChE in the nervous system of terminating the nerve impulses by acetylcholine catalysis .
Neurodegenerative Diseases Research
The activity of AChE, which uses Benzoylthiocholine Iodide as a substrate, has been intensively investigated in vivo due to its relevance in neurodegenerative diseases . This is because of its role in important processes such as memory .
Electrochemical Studies
The electrochemical study of thiocholine detection in the presence of iodide is relevant for both types of amperometric biosensors based on AChE or Butyrylcholinesterase (BuChE) . This is because the product of the enzymatic hydrolysis of both enzymes is the same (thio)choline and the substrate contains either chloride or iodide as counteranion .
Water Treatment Processes
The transformation of iodide to iodate, a safe iodine-derived end-product, has been proposed to mitigate the formation of Iodinated Disinfection By-Products (I-DBPs) in drinking water processes . This is particularly relevant as the most frequently detected I-THM is CHCl2I followed by CHBrClI .
Chemical Synthesis
Benzoylthiocholine Iodide is used in various chemical synthesis processes due to its unique chemical properties . It is often used as a reagent in the synthesis of other complex organic compounds .
Mechanism of Action
Target of Action
Benzoylthiocholine Iodide is a biochemical reagent used in life science research . .
Mode of Action
It is used as a biological material or organic compound for life science related research .
Biochemical Pathways
It is used in various biochemical assays .
Result of Action
It is used as a biochemical reagent in life science research .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVSJGEHWZOBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553325 | |
| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylthiocholine Iodide | |
CAS RN |
10561-14-5 | |
| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzoylthiocholine Iodide function as a substrate for cholinesterase enzymes, and what are the downstream effects of this interaction?
A1: Benzoylthiocholine Iodide serves as a synthetic substrate for cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes catalyze the hydrolysis of choline esters, and in the case of Benzoylthiocholine Iodide, the enzymatic reaction yields thiocholine and benzoic acid. The thiocholine product can then react with a colorimetric reagent, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), producing a measurable color change. This colorimetric change allows for the quantification of cholinesterase activity in a sample, such as serum. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





